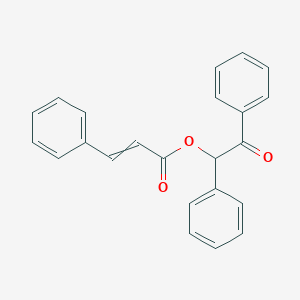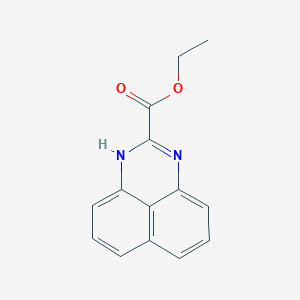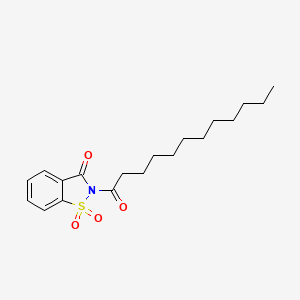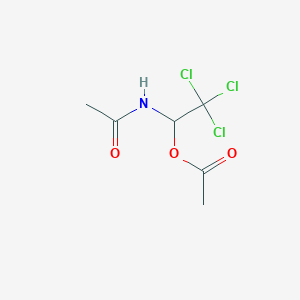
3,4,4,5,5,6,6,7,7,8,8-Undecafluorooct-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,4,5,5,6,6,7,7,8,8-Undecafluorooct-2-enoic acid is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is often used in specialized applications due to its stability, hydrophobicity, and resistance to chemical and thermal degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4,5,5,6,6,7,7,8,8-Undecafluorooct-2-enoic acid typically involves the reaction of perfluorinated alcohols with unsaturated carboxylic acids. One common method includes the esterification of perfluorinated alcohols with acrylic acid derivatives, followed by hydrolysis to yield the desired acid .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts to facilitate the esterification and hydrolysis reactions. The reaction conditions are carefully controlled to maintain the integrity of the fluorinated chains and prevent side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
3,4,4,5,5,6,6,7,7,8,8-Undecafluorooct-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated fluorinated acids.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Perfluorinated carboxylic acids.
Reduction: Saturated fluorinated acids.
Substitution: Fluorinated derivatives with various functional groups.
Applications De Recherche Scientifique
3,4,4,5,5,6,6,7,7,8,8-Undecafluorooct-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and surfactants.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance coatings, lubricants, and sealants.
Mécanisme D'action
The mechanism of action of 3,4,4,5,5,6,6,7,7,8,8-Undecafluorooct-2-enoic acid involves its interaction with various molecular targets. The fluorine atoms create a highly electronegative environment, which can influence the compound’s reactivity and interactions with other molecules. This compound can form strong hydrogen bonds and van der Waals interactions, affecting its behavior in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl oxirane
- 1H,1H,2H,2H-Perfluoro-1-octanol
Uniqueness
3,4,4,5,5,6,6,7,7,8,8-Undecafluorooct-2-enoic acid is unique due to its specific arrangement of fluorine atoms and the presence of a double bond. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
110680-70-1 |
|---|---|
Formule moléculaire |
C8H3F11O2 |
Poids moléculaire |
340.09 g/mol |
Nom IUPAC |
3,4,4,5,5,6,6,7,7,8,8-undecafluorooct-2-enoic acid |
InChI |
InChI=1S/C8H3F11O2/c9-2(1-3(20)21)5(12,13)7(16,17)8(18,19)6(14,15)4(10)11/h1,4H,(H,20,21) |
Clé InChI |
SMNQOZHIWIWLNG-UHFFFAOYSA-N |
SMILES canonique |
C(=C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Benzyloxy)methyl]oxan-3-one](/img/structure/B14333732.png)
![2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine](/img/structure/B14333742.png)


![3-diazo-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,4,7-trione](/img/structure/B14333755.png)
![1-(4-Methylphenyl)-3-(pyrido[2,1-a]isoindol-6-yl)pyrrolidine-2,5-dione](/img/structure/B14333759.png)



![N,N'-[Carbonylbis(6-methoxy-3,1-phenylene)]diacetamide](/img/structure/B14333768.png)




